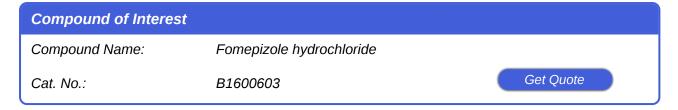


Fomepizole Hydrochloride: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **fomepizole hydrochloride**, a critical antidote in the management of ethylene glycol and methanol poisoning. The document details its chemical properties, mechanism of action, and relevant experimental protocols for its synthesis and analysis.

Core Chemical and Physical Data

Fomepizole, chemically known as 4-methylpyrazole, is the active moiety. For pharmaceutical applications, it is often used as its hydrochloride salt to enhance its stability and solubility.

Property	Fomepizole	Fomepizole Hydrochloride
Molecular Formula	C ₄ H ₆ N ₂	C4H6N2·HCI
Molecular Weight	82.10 g/mol [1][2][3][4]	118.56 g/mol
Appearance	Clear to yellow liquid or solid[1] [4]	Solid
CAS Number	7554-65-6[3]	56010-88-9

Mechanism of Action in Toxic Alcohol Poisoning



Fomepizole is a potent competitive inhibitor of alcohol dehydrogenase (ADH).[1][4] In cases of ethylene glycol or methanol ingestion, the parent compounds are relatively non-toxic. However, their metabolism via ADH produces highly toxic acidic metabolites that lead to severe metabolic acidosis and end-organ damage. Fomepizole's therapeutic effect lies in its ability to block this initial metabolic step, allowing the unmetabolized toxic alcohols to be excreted from the body, often facilitated by hemodialysis.

The following diagram illustrates the metabolic pathway of ethylene glycol and methanol and the inhibitory action of fomepizole.

Mechanism of Fomepizole in Toxic Alcohol Poisoning.

Experimental Protocols Synthesis of 4-Methylpyrazole (Fomepizole)

This protocol describes a common method for the synthesis of 4-methylpyrazole.

Materials:

- Hydrazine hydrosulfate
- 3-methyl-3-butene-2-one (Precursor 3)
- Sterile USP water
- 50% Sodium hydroxide solution
- Sodium bicarbonate solution
- Ethyl acetate
- Magnesium sulfate

Procedure:

• In a 5-liter flask equipped with a mechanical stirrer, add 1750 ml of sterile USP water.



- Gradually add 266.7 g (2.05 moles) of hydrazine hydrosulfate over one hour with continuous stirring.
- To this mixture, add 481 g (2.053 moles) of precursor 3 dropwise.
- Warm the reaction mixture to 80°C and maintain heating and stirring for 3 hours.
- Cool the flask to 40°C and distill off the volatile components under reduced pressure (approximately 125 mm).
- Cool the resulting mixture to 10°C.
- Add 50% sodium hydroxide solution while cooling to maintain a temperature below 30°C, adjusting the pH to between 4 and 6.
- Add a solution of sodium bicarbonate (4.9 g in 55 ml of water) until the pH of the reaction mixture reaches 7.0.
- Allow the flask temperature to rise to 27°C with continued stirring.
- Extract the contents of the flask with ethyl acetate and separate the aqueous layer.
- Dry the organic layer over magnesium sulfate, filter, and distill the extract under vacuum.
- Remove the light fraction at a pot temperature of 55-60°C at 125 mm pressure.
- Improve the vacuum to 5 mm for the remainder of the distillation, allowing the pot temperature to rise to 100-110°C to yield 4-methylpyrazole.

Analytical Method: Determination of Fomepizole in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This outlines a general procedure for the analysis of fomepizole in plasma samples.

Sample Preparation:

To 100 μL of plasma in a microtube, add 400 μL of methanol to precipitate proteins.



- Vortex the mixture for 30 seconds and then centrifuge for 15 minutes at 15,000 rpm.
- Transfer the supernatant to a new vial and dry completely using a SpeedVac or lyophilizer.
- For derivatization, add 25 μ L of O-methylhydroxylamine hydrochloride in pyridine (20 mg/mL) and incubate at 80°C for 15 minutes.
- Follow this by adding 75 μL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubating at 80°C for another 15 minutes.

GC-MS Analysis:

- Column: A suitable capillary column, such as a DB-5ms or equivalent, is typically used.
- Carrier Gas: Helium at a constant flow rate.
- Injection Mode: Splitless injection.
- Temperature Program: An initial oven temperature of around 70°C, held for a few minutes, followed by a ramp up to approximately 300°C.
- MS Detection: The mass spectrometer is operated in full-scan mode or selected ion monitoring (SIM) for higher sensitivity and specificity, monitoring for characteristic ions of derivatized fomepizole.

Analytical Method: Determination of Fomepizole in Plasma by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC provides an alternative robust method for the quantification of fomepizole.

Sample Preparation:

- Plasma samples are deproteinized, typically with acetonitrile or methanol.
- After centrifugation to remove precipitated proteins, the supernatant is collected.
- An internal standard (e.g., 3-methylpyrazole) is added to the supernatant.



 The sample is then either directly injected or evaporated to dryness and reconstituted in the mobile phase.

HPLC Conditions:

- Column: A C18 reversed-phase column is commonly employed.
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic to neutral pH) and an organic modifier like acetonitrile or methanol.
- Elution: Isocratic or gradient elution can be used to achieve optimal separation.
- Detection: UV detection at a wavelength of approximately 210-220 nm.
- Quantification: A calibration curve is generated using standards of known fomepizole concentrations to quantify the amount in the plasma sample.

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